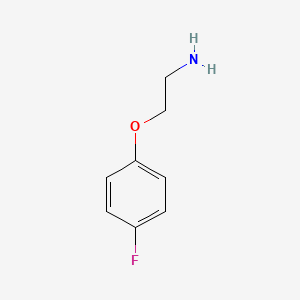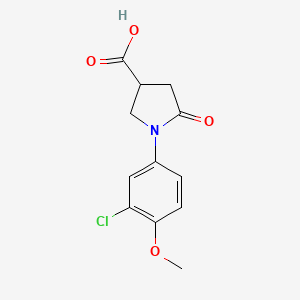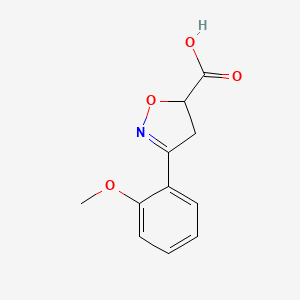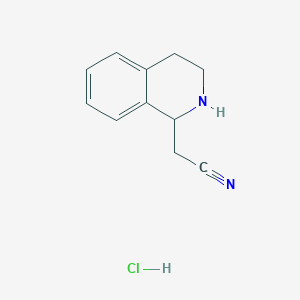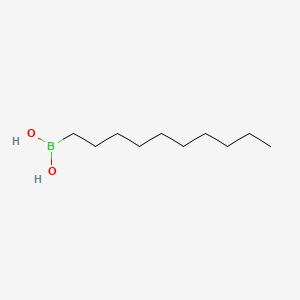
4-叔丁基-2,6-二硝基苯甲醚
概述
描述
科学研究应用
环境持久性和降解
4-叔丁基-2,6-二硝基苯甲醚,一种二硝基苯胺类除草剂,表现出显著的环境持久性。研究重点在于其生物降解,特别是通过微生物途径。Ghatge等人(2020年)的研究确定了一种能够降解丁草醚的细菌,Sphingopyxis sp.,能够分解这种化合物。该研究突出了一种独特的多功能酶NfnB,它通过氧化羟基化作用催化顺序硝基还原和N-去烷基化,从而降解二硝基苯胺类除草剂,如丁草醚(Ghatge et al., 2020)。
工业应用
4-叔丁基-2,6-二硝基苯甲醚在合成各种工业化合物中发挥作用。Yang等人(2006年)的研究探讨了从一种含叔丁基基团的新型氟化二胺单体合成浅色和有机溶性氟化聚酰亚胺。这些聚酰亚胺表现出优异的溶解性、热稳定性和较低的介电常数,使它们在工业上具有价值(Yang et al., 2006)。
合成化学
在合成化学中,像4-叔丁基-2,6-二硝基苯甲醚这样的化合物可以作为前体或中间体。Martin等人(2019年)报告了取代的2,6-二硝基苯甲醛的合成,这是有价值的合成前体,突出了以前研究中异构体的误识别。这项研究对有机化学中准确合成至关重要(Martin et al., 2019)。
生物降解研究
对像2,4-二硝基苯甲醚这样与4-叔丁基-2,6-二硝基苯甲醚密切相关的化合物的生物降解研究已经进行,以了解它们在环境中的命运。Fida等人(2014年)分离出一株能够降解2,4-二硝基苯甲醚的Nocardioides sp.菌株,这是一种军火成分,通过涉及甲醇的水解释放和随后的降解步骤的新途径。这项研究有助于了解环境中硝基芳香化合物的生物降解途径(Fida et al., 2014)
安全和危害
When handling 4-tert-Butyl-2,6-dinitroanisole, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
生化分析
Biochemical Properties
4-tert-Butyl-2,6-dinitroanisole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, 4-tert-Butyl-2,6-dinitroanisole can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-tert-Butyl-2,6-dinitroanisole on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-tert-Butyl-2,6-dinitroanisole can activate the MAPK signaling pathway, leading to increased expression of stress-responsive genes. Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, 4-tert-Butyl-2,6-dinitroanisole exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, 4-tert-Butyl-2,6-dinitroanisole can inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-tert-Butyl-2,6-dinitroanisole can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term exposure to 4-tert-Butyl-2,6-dinitroanisole has been observed to cause persistent changes in cellular function, including sustained activation of stress pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 4-tert-Butyl-2,6-dinitroanisole vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For instance, high doses of 4-tert-Butyl-2,6-dinitroanisole have been associated with oxidative stress, liver damage, and impaired metabolic function in animal studies .
Metabolic Pathways
4-tert-Butyl-2,6-dinitroanisole is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferase and NADPH oxidase, influencing the levels of reactive oxygen species and other metabolites. These interactions can affect metabolic flux and the overall balance of cellular redox states .
Transport and Distribution
Within cells and tissues, 4-tert-Butyl-2,6-dinitroanisole is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, 4-tert-Butyl-2,6-dinitroanisole can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-tert-Butyl-2,6-dinitroanisole is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. Additionally, 4-tert-Butyl-2,6-dinitroanisole can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. These localizations are essential for the compound’s role in modulating cellular processes .
属性
IUPAC Name |
5-tert-butyl-2-methoxy-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKICKIJGJZVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401253 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77055-30-2 | |
| Record name | 4-tert-Butyl-2,6-dinitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)


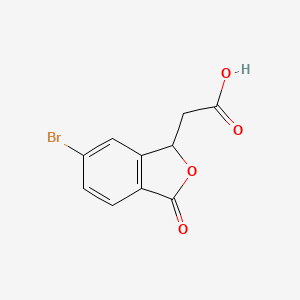
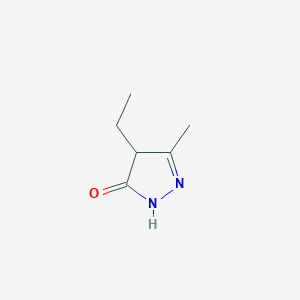
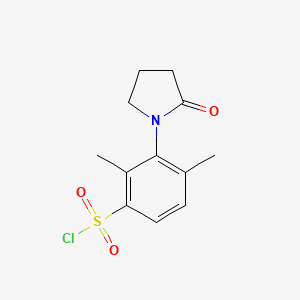
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)


